2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
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Overview
Description
2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one is a compound of considerable interest within organic chemistry, attributed to its unique structure incorporating a furan ring and a pyranone moiety. The compound showcases diverse chemical reactivity and potential biological activities, making it a target for various synthetic and medicinal chemistry endeavors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one typically involves multiple steps:
Furan Ring Formation: : Starting from readily available precursors, the furan ring is constructed via a cyclization reaction, often involving dehydration or dehydrogenation under acidic or basic conditions.
Enone Formation: : The subsequent step involves the formation of the (E)-hept-1-enyl side chain through aldol condensation, followed by selective reduction or oxidation reactions to introduce the hydroxyl and methyl groups.
Pyranone Moiety: : Finally, cyclization involving the appropriate diketone or ketoester leads to the formation of the pyranone ring, completing the complex scaffold of the target compound.
Industrial Production Methods
Scaling up the synthesis for industrial purposes necessitates optimization of each step to ensure high yield and purity, while minimizing costs and environmental impact. Key considerations include:
Catalysis: : Employing catalytic systems to enhance reaction rates and selectivity.
Green Chemistry: : Utilizing environmentally benign solvents and reagents.
Continuous Flow Chemistry: : Implementing continuous flow processes for improved control and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one undergoes a variety of chemical reactions, which can be broadly categorized as follows:
Oxidation: : Introduction of additional oxygen atoms using oxidizing agents such as mCPBA or Dess-Martin periodinane.
Reduction: : Selective reduction of double bonds or carbonyl groups employing hydride donors like NaBH4 or LiAlH4.
Substitution: : Nucleophilic or electrophilic substitutions, often involving halogenation, sulfonation, or alkylation reactions.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA or Dess-Martin periodinane under mild conditions.
Reduction: : NaBH4 or LiAlH4 in aprotic solvents.
Substitution: : Halogenating agents (e.g., NBS), sulfonating agents (e.g., TsCl), or alkylating agents (e.g., alkyl halides).
Major Products
The products of these reactions depend heavily on the specific conditions and reagents used, often resulting in various functionalized derivatives and expanded molecular frameworks.
Scientific Research Applications
2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one has diverse applications in scientific research, notably within:
Chemistry: : As a building block for synthesizing complex natural products and studying reaction mechanisms.
Biology: : Potential use in probing biochemical pathways due to its structural complexity and reactivity.
Medicine: : Investigation as a pharmacophore or lead compound in drug discovery due to potential bioactive properties.
Industry: : Utilized in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions may involve:
Covalent Bond Formation: : Leading to irreversible modification of target proteins.
Non-covalent Interactions: : Such as hydrogen bonding, Van der Waals forces, and π-π stacking, facilitating reversible binding to biomolecules.
Comparison with Similar Compounds
Unique Features
The combination of a furan ring with a pyranone moiety in 2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one imparts unique electronic and steric properties, distinguishing it from other related compounds.
Similar Compounds
2-(5-hydroxy-6-oxoheptyl)-4-methylfuran-5-one: : Differing in the side chain configuration and functional groups.
3-methyl-2,3-dihydro-2H-pyran-6-one: : Featuring a simpler structure without the furan ring.
6-hydroxy-5-methyl-4-oxofuran-2(5H)-one: : Lacking the extended heptenyl side chain and pyranone ring.
Conclusion
The compound this compound stands as a noteworthy molecule with significant potential across various scientific domains. Its synthesis, chemical behavior, applications, and comparison with similar compounds underscore its unique and valuable position within the realm of organic chemistry and beyond.
Properties
IUPAC Name |
2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-13(9-15-10-14(2)11-18(22)24-15)7-6-8-20(5,23)17-12-16(21)19(3,4)25-17/h9,11-12,15,23H,6-8,10H2,1-5H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEONHJMPXMLIV-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC(C)(C2=CC(=O)C(O2)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC(C1)/C=C(\C)/CCCC(C)(C2=CC(=O)C(O2)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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